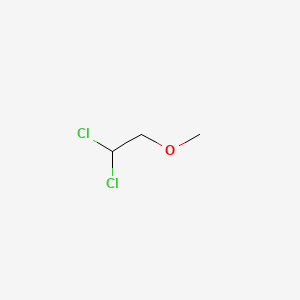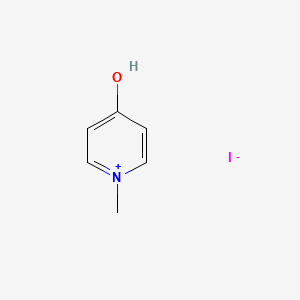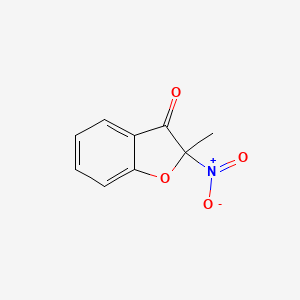
2-Methyl-2-nitro-1-benzofuran-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-nitro-1-benzofuran-3(2h)-one is an organic compound belonging to the benzofuran family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one typically involves the nitration of a benzofuran derivative. A common method might include the reaction of 2-methylbenzofuran with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
2-Methyl-2-nitro-1-benzofuran-3(2h)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one would depend on its specific interactions with molecular targets. Typically, compounds with nitro groups can act as electron-withdrawing agents, influencing the reactivity of the molecule. The benzofuran core may interact with biological targets through π-π interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzofuran: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Nitrobenzofuran: Similar structure but without the methyl group, which can influence its physical and chemical properties.
Propriétés
Numéro CAS |
28439-74-9 |
|---|---|
Formule moléculaire |
C9H7NO4 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
2-methyl-2-nitro-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7NO4/c1-9(10(12)13)8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 |
Clé InChI |
AWVSFYPKQFNDEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C2=CC=CC=C2O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


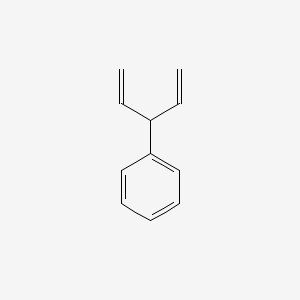
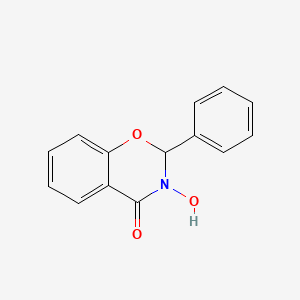

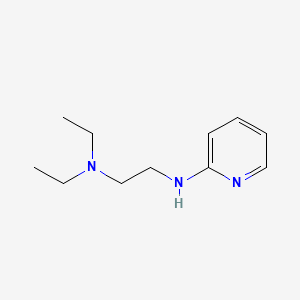
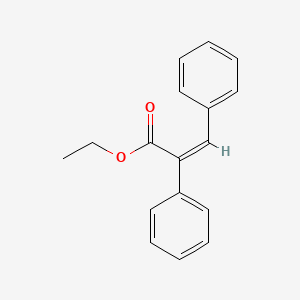
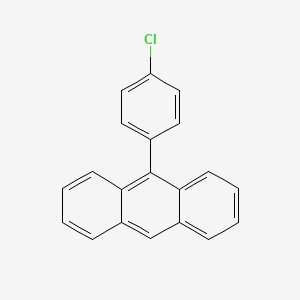
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)


![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

